REACTION_CXSMILES
|
CS(O[CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)(=O)=O.[I-:19].[Na+].[CH3:21]C(C)=O>>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][CH:6]([CH2:21][I:19])[CH2:7][CH2:8]1)=[O:13])([CH3:18])([CH3:17])[CH3:16] |f:1.2|
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Name
|
|
Quantity
|
13.58 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
34.68 g
|
Type
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reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned between ether (350 mL) and water (350 mL)
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Type
|
WASH
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Details
|
The organic layer was washed with saturated aq. brine (250 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layers were extracted in succession with ether (250 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |